molecular formula C7H13NO8P2 B14793328 Risedronic acid monohydrate

Risedronic acid monohydrate

Cat. No.: B14793328
M. Wt: 301.13 g/mol
InChI Key: SASLGGGHGGSNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Risedronic acid undergoes various chemical reactions, including:

    Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.

Scientific Research Applications

Risedronic acid monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .

Comparison with Similar Compounds

Similar Compounds

    Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.

    Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.

    Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.

    Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.

Uniqueness

Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .

Biological Activity

Risedronic acid, a third-generation bisphosphonate, is primarily used in the treatment of osteoporosis and Paget's disease. Its biological activity is characterized by its mechanism of action, pharmacokinetic properties, and clinical efficacy in reducing bone resorption and increasing bone mineral density.

Risedronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to the following processes:

  • Endocytosis : Osteoclasts uptake risedronic acid through fluid-phase endocytosis.
  • Apoptosis Induction : Once inside the osteoclasts, risedronic acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which ultimately induces apoptosis in these cells .
  • Bone Resorption Inhibition : This inhibition leads to a decrease in bone resorption, contributing to increased bone mass and improved skeletal strength over time .

Pharmacokinetics

Risedronic acid has specific pharmacokinetic characteristics that influence its efficacy:

  • Absorption : Oral bioavailability is approximately 0.63%, with maximum absorption occurring about 1 hour after dosing. Food intake can significantly reduce bioavailability .
  • Distribution : The volume of distribution is about 13.8 L/kg, with approximately 24% protein binding .
  • Metabolism and Elimination : Risedronic acid is not metabolized significantly before elimination; it is primarily excreted unchanged via the kidneys, with a terminal half-life of around 561 hours .
  • Clearance : The mean renal clearance is approximately 52 mL/min .

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the effectiveness of risedronic acid in clinical settings:

  • Osteoporosis Treatment : In post-menopausal women, risedronic acid significantly reduces biochemical markers of bone turnover within one month, achieving maximum effect at 3-6 months. Studies show that both weekly (35 mg) and daily (5 mg) doses are effective in preventing vertebral fractures .
  • Paget's Disease : The drug has been shown to decrease bone turnover markers effectively in patients with Paget's disease, confirming its role in managing this condition .
  • Comparative Studies : A study comparing risedronic acid to zoledronic acid found non-inferiority regarding effects on bone mineral density, indicating that risedronic acid is equally effective for certain populations .

Table 1: Pharmacokinetic Parameters of Risedronic Acid

ParameterValue (35 mg)
AUC0-72 (ng·hr/ml)87 ± 42
Cmax (ng/ml)25 ± 13
tmax (hr)1.25 (0.5 - 2.5)
Clearance (mL/min)52

Table 2: Effects on Bone Turnover Markers

Time PointBiochemical Marker Reduction (%)
1 MonthSignificant reduction observed
3 MonthsMaximum reduction achieved
12 MonthsSimilar reductions for both dosing regimens

Properties

Molecular Formula

C7H13NO8P2

Molecular Weight

301.13 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate

InChI

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2

InChI Key

SASLGGGHGGSNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.